molecular formula C19H19ClN2O5S2 B2822724 4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941901-28-6

4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2822724
CAS No.: 941901-28-6
M. Wt: 454.94
InChI Key: ZAFSYUKAKRGBAK-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorophenyl group, a sulfonyl group, and a benzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 4,7-dimethoxy-2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Sulfonylation: The 4-chlorophenylsulfonyl chloride is reacted with the benzo[d]thiazole derivative in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with butanoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include amines or sulfides.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl group and the benzo[d]thiazole moiety are likely key to its activity, as these groups can form strong interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide: Similar structure but with one less methoxy group.

    4-((4-bromophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide: Similar structure but with a bromine atom instead of chlorine.

    4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pentanamide: Similar structure but with a longer carbon chain.

Uniqueness

The unique combination of the chlorophenyl, sulfonyl, and benzo[d]thiazole groups in 4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide gives it distinct chemical and biological properties. This combination allows for specific interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S2/c1-26-14-9-10-15(27-2)18-17(14)22-19(28-18)21-16(23)4-3-11-29(24,25)13-7-5-12(20)6-8-13/h5-10H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFSYUKAKRGBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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